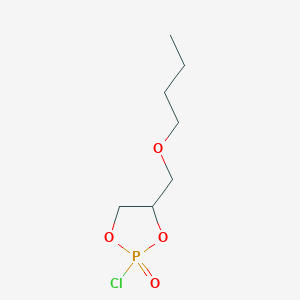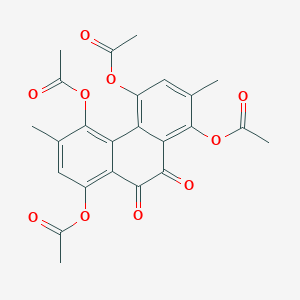
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate is an organic compound that belongs to the anthraquinone family This compound is characterized by the presence of a hydroxy group and two keto groups on the anthracene ring, along with a benzoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate typically involves the reaction of 4-hydroxy-9,10-dioxo-9,10-dihydroanthracene with benzoic acid or its derivatives. One common method is the esterification reaction, where 4-hydroxy-9,10-dioxo-9,10-dihydroanthracene is reacted with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The keto groups can be reduced to form hydroxyanthracene derivatives.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Substituted benzoate esters.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups on the anthracene ring play a crucial role in its reactivity. The compound can form complexes with metal ions, which can then participate in redox reactions. Additionally, the benzoate ester group can undergo hydrolysis, releasing benzoic acid, which has antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy)-3-methoxybenzaldehyde
Uniqueness
4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and benzoate ester groups allows for diverse chemical modifications and applications .
Eigenschaften
CAS-Nummer |
64391-28-2 |
|---|---|
Molekularformel |
C21H12O5 |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
(4-hydroxy-9,10-dioxoanthracen-2-yl) benzoate |
InChI |
InChI=1S/C21H12O5/c22-17-11-13(26-21(25)12-6-2-1-3-7-12)10-16-18(17)20(24)15-9-5-4-8-14(15)19(16)23/h1-11,22H |
InChI-Schlüssel |
ICMMWCGXBCIIKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)








![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
